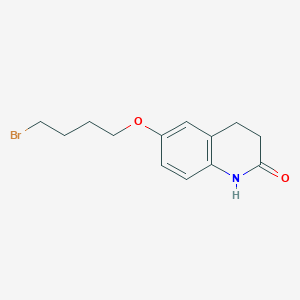
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one is a chemical compound with a molecular formula of C13H16BrNO2 It is a derivative of carbostyril, a heterocyclic compound that contains a quinoline ring system
準備方法
The synthesis of 6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one typically involves the reaction of 7-hydroxy-tetrahydroquinolinone with dibromobutane in the presence of a base. The reaction mixture is heated, then cooled, and the product is isolated . Phase transfer catalysts can be used to enhance the reaction efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Etherification: The hydroxyl group can be etherified to form various ethers.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, such as aripiprazole, which is used to treat schizophrenia.
Materials Science: The compound can be used to modify polymers and other materials to enhance their properties.
Biological Research: It is used in studies to understand its effects on various biological systems and its potential as a therapeutic agent.
作用機序
The mechanism of action of 6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one involves its interaction with specific molecular targets in the body. For example, in the synthesis of aripiprazole, the compound acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the final compound synthesized.
類似化合物との比較
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one can be compared with other similar compounds, such as:
4-Bromobutoxybenzene: A simpler compound with a similar bromobutoxy group but lacking the quinoline ring system.
4-(4-Bromobutoxy)-9H-carbazole: A compound with a carbazole ring system instead of a quinoline ring.
6-Substituted-5-(4-bromobutoxy)-4,7-dimethyl coumarins: Compounds with a coumarin ring system and similar bromobutoxy substitution.
The uniqueness of this compound lies in its specific quinoline ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC名 |
6-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-4-5-12-10(9-11)3-6-13(16)15-12/h4-5,9H,1-3,6-8H2,(H,15,16) |
InChIキー |
WMNKNHUCSKDKMK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCCCBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













